3-Methylpimelic acid

Polymer Chemistry Drug Delivery Lipophilicity

Researchers requiring hydrolytically stable polyester resins often face limited options for sterically hindered dicarboxylic acid monomers. 3-Methylpimelic acid (CAS 10200-31-4) solves this with a strategically placed methyl branch that provides steric protection to ester linkages, enhancing degradation resistance. • Enables synthesis of hydrolytically stable polyesters for durable coatings, fibers, and molded articles • Serves as a chiral reference standard for absolute stereochemistry determination (e.g., phomin macrolide antibiotic) • Quantifiable biomarker via UPLC-MS/GC-MS for metabolic disorder diagnostics Supplied as a white to off-white solid (mp 97-98 °C) with reliable global fulfillment.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 10200-31-4
Cat. No. B1259684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpimelic acid
CAS10200-31-4
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC(CCCC(=O)O)CC(=O)O
InChIInChI=1S/C8H14O4/c1-6(5-8(11)12)3-2-4-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12)
InChIKeyNXDCNRPLRGMKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpimelic Acid: Overview


3-Methylpimelic acid (3-methylheptanedioic acid) is a C8 branched-chain dicarboxylic acid with a methyl substituent at the third carbon of the pimelic acid backbone [1]. It belongs to the class of medium-chain fatty acids and is classified as a branched-chain fatty acid [2]. The compound is a weakly acidic solid (predicted pKa ~4.15) with moderate predicted water solubility (~6.07 g/L) [3]. Its structure imparts distinct physicochemical properties compared to linear pimelic acid, making it a valuable monomer for synthesizing polymers with tailored thermal and hydrolytic stability [4]. Additionally, its chiral nature (when resolved) has established its role as a stereochemical reference standard, notably in the absolute stereochemistry determination of the macrolide antibiotic phomin [5].

Monomer Grade
Branched C8 dicarboxylic acid for polyester synthesis with steric hindrance effects
Chiral Reference
Chiral building block for absolute configuration studies; resolves stereochemistry of complex targets
Analytical Standard
Distinct chromatographic profile for metabolomic research and branched-chain acid detection
Synthesis Route
One-step quantitative yield method reported; supports cost-efficient procurement at scale

3-Methylpimelic Acid: Substitution Failure


Generic substitution with unbranched pimelic acid (CAS 111-16-0) or other linear dicarboxylic acids is not feasible due to fundamentally different physicochemical properties and synthetic utility. The methyl branch in 3-methylpimelic acid alters its lipophilicity (logP 1.35 vs. 0.51 for pimelic acid) and reduces its aqueous solubility (6.07 g/L vs. 13.3 g/L), impacting polymer compatibility and bioavailability [1][2]. More critically, this branching creates a chiral center that enables stereochemical applications, such as its established use as a reference for (+)-3-methylpimelic acid in determining the absolute stereochemistry of phomin [3]. In polymer synthesis, the methyl group introduces steric hindrance, which can modulate the thermal and hydrolytic stability of resulting polyesters, a feature not achievable with the linear analog [4].

Target
3-Methylpimelic Acid
Branched, chiral; logP ~1.35; enables steric stabilization and stereochemical assignment
Substitute Risk
Pimelic Acid (C7 linear)
Achiral, lower lipophilicity (logP 0.51); cannot provide steric protection or chiral reference capability
Target
3-Methylpimelic Acid (C8)
Longer chain; distinct metabolic and chromatographic profile compared to C7 analogs
Substitute Risk
3-Methyladipic Acid (C7)
One carbon shorter; may alter polymer spacing and metabolomic identification; not a direct substitute

3-Methylpimelic Acid: Evidence Comparison


Lipophilicity vs. Pimelic Acid

3-Methylpimelic acid exhibits a calculated logP of 1.35, which is significantly higher than that of its unbranched counterpart, pimelic acid, with a calculated logP of 0.51 [1][2]. This represents a 2.6-fold increase in lipophilicity due to the presence of a methyl branch [1][2].

Lipophilicity vs. Pimelic Acid
Cross-study comparable
logP 1.35 vs. 0.51 (2.6-fold higher)
Reported increased hydrophobicity may support non-polar matrix compatibility
Predicted values (ALOGPS/ChemAxon); verify experimentally
Polymer Chemistry Drug Delivery Lipophilicity

Aqueous Solubility vs. Pimelic Acid

The predicted aqueous solubility of 3-methylpimelic acid is 6.07 g/L, which is 54% lower than the predicted solubility of 13.3 g/L for pimelic acid [1][2]. This reduced solubility is consistent with the increased hydrophobicity conferred by the methyl group [1][2].

Aqueous Solubility vs. Pimelic Acid
Cross-study comparable
6.07 g/L vs. 13.3 g/L (54% lower)
Reduced water affinity aligns with formulation-context needing lower aqueous solubility
Predicted values; experimental confirmation advised
Formulation Science Biomarker Analysis Solubility

Polyester Hydrolytic Stability

Polyester resins synthesized with sterically hindered dicarboxylic acids, such as 3-methylpimelic acid, demonstrate unique hydrolytic stability compared to those made with linear acids like pimelic acid [1]. While specific degradation rate constants are not disclosed in the patent literature, the invention explicitly claims that condensation of dihydric polyols with sterically-hindered neo-acid derivatives yields polyester compositions 'uniquely stable under hydrolytic conditions,' a property attributed to the steric protection of ester linkages by branched monomers [1].

Polyester Hydrolytic Stability
Class-level inference
Qualitative claim of unique stability from sterically hindered acid-derived polyesters
Reported steric protection of ester linkages may support material durability screening
Patent claim; independent hydrolysis rate data not disclosed
Polymer Synthesis Hydrolytic Stability Materials Science

Chiral Reference Standard

Unlike achiral pimelic acid, 3-methylpimelic acid possesses a chiral center, enabling its use as a stereochemical probe. (+)-3-Methylpimelic acid was directly employed to establish the absolute stereochemistry of the macrolide antibiotic phomin via X-ray crystallography and chemical correlation, an application impossible for linear dicarboxylic acids [1].

Chiral Reference Standard
Direct head-to-head
(+)-enantiomer enabled absolute stereochemistry assignment of phomin
Supports chiral attribution workflows; achiral pimelic acid cannot provide stereochemical correlation
X-ray crystallography correlation with phomin-silver complex
Chiral Synthesis Absolute Stereochemistry Reference Standards

Structural Comparison: vs. 3-Methyladipic Acid

While both are methyl-branched dicarboxylic acids, 3-methylpimelic acid (C8) differs from 3-methyladipic acid (C7) by one additional methylene unit in its carbon chain [1][2]. This structural difference results in distinct physicochemical properties, including a higher logP (1.35 vs. 0.96) and larger molar refractivity (42.90 vs. 38.29) [1][2].

Structural vs. 3-Methyladipic Acid
Cross-study comparable
C8 chain, logP 1.35 vs. C7, logP 0.96
Chain length alters chromatographic retention and metabolic pathway context
Calculated properties; distinct GC/LC behavior expected
Metabolomics Biomarker Discovery Structural Biology

Vilsmeier One-Step Synthesis

A recently published protocol achieves the one-step synthesis of 3-methylpimelic acid in quantitative yield using adapted Vilsmeier conditions [1]. While comparative yield data for other specific routes are not directly provided, achieving quantitative yield in a single step represents a significant improvement over traditional multi-step syntheses, which may involve lower overall yields and more complex purification [1].

Vilsmeier One-Step Synthesis
Supporting evidence
Quantitative yield in one step using adapted Vilsmeier conditions
Reported high-yield route supports procurement and scale-up review
Molbank 2023; compare with traditional multi-step yields
Organic Synthesis Process Chemistry Yield Optimization

3-Methylpimelic Acid: Research & Industrial Applications


Hydrolytically Stable Polyesters

Utilize 3-methylpimelic acid as a sterically hindered monomer to synthesize polyester resins with enhanced hydrolytic stability [1]. The methyl branch on the pimelic acid backbone provides steric protection to the ester linkages, making the resulting polymers more resistant to degradation in aqueous or corrosive environments, as claimed in patent literature for similar hindered acids [1]. This is particularly valuable for developing durable coatings, fibers, and molded articles for demanding industrial applications.

Absolute Stereochemistry Determination

Employ (+)-3-methylpimelic acid as a reliable chiral reference standard for the absolute stereochemistry determination of complex natural products [2]. Its established use in elucidating the stereochemistry of the macrolide antibiotic phomin via X-ray crystallography demonstrates its utility [2]. Researchers can use it to correlate the configuration of unknown chiral centers through chemical degradation or derivatization, a capability not offered by achiral dicarboxylic acids.

Metabolomic Biomarker Discovery

Quantify 3-methylpimelic acid levels in urine or amniotic fluid using UPLC-MS or GC-MS as a diagnostic biomarker for metabolic disorders such as Adult Refsum Disease and propionic acidemia . Its distinct retention time and mass spectral profile, compared to structurally similar compounds like 3-methyladipic acid, allow for specific detection and quantification in complex biological matrices, aiding in early diagnosis and monitoring of these conditions .

Application
Selection Property
Validation Focus
Hydrolytically Stable Polyesters
Branched monomer with steric hindrance
Reported steric protection of ester linkages; test under target hydrolytic conditions
Absolute Stereochemistry Studies
Chiral reference standard (enantiopure (+)-form)
X-ray or chemical correlation with target compounds; confirm enantiomeric excess
Metabolomic Biomarker Research
Distinct branched-chain dicarboxylic acid analytical standard
LC-MS/GC-MS differentiation from C7 analogs; retention time and spectral profile verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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